molecular formula C11H19FN2O B1413428 (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone CAS No. 2003934-49-2

(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone

Cat. No. B1413428
CAS RN: 2003934-49-2
M. Wt: 214.28 g/mol
InChI Key: WYZXHOBXQZKYIA-UHFFFAOYSA-N
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Description

“(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the CAS Number: 2003934-49-2 . It has a molecular weight of 214.28 and its IUPAC name is (4-fluoropiperidin-1-yl)(piperidin-4-yl)methanone .


Molecular Structure Analysis

The InChI code for “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” is 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” has a molecular weight of 214.28 . It is stored at a temperature of 28 C .

Scientific Research Applications

I have conducted a search on the scientific research applications of “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone”. Here is a comprehensive analysis focusing on six unique applications:

Pharmaceutical Research

Piperidine derivatives, including compounds like (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone, are often explored for their potential as pharmaceutical agents. They have been studied for their efficacy in treating various conditions such as cancer, viral infections, and Alzheimer’s disease due to their pharmacophoric features .

Antimicrobial and Antifungal Applications

These compounds are also investigated for their antimicrobial and antifungal properties. Research into new antibiotics and antifungals is crucial given the rise of drug-resistant strains of bacteria and fungi .

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory potential of piperidine derivatives makes them candidates for the development of new pain relief medications .

Antihypertensive Agents

Piperidine derivatives can act as antihypertensive agents, offering a possible avenue for the development of new treatments for high blood pressure .

Anticoagulant Properties

Research into anticoagulant properties of piperidine derivatives could lead to new treatments for preventing blood clots .

Chemical Synthesis and Material Science

Beyond pharmaceuticals, these compounds may have applications in chemical synthesis and material science due to their unique chemical structures .

Future Directions

Piperidine derivatives, such as “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone”, have shown promising results in various therapeutic applications . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

properties

IUPAC Name

(4-fluoropiperidin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZXHOBXQZKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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